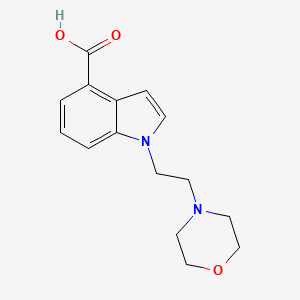
2-Amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one is a chemical compound with the molecular formula C9H17NO2. It is an intermediate used in the synthesis of carfilzomib, a second-generation proteasome inhibitor used for the treatment of relapsed and refractory multiple myeloma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one involves multiple steps:
Formation of the Amide: The starting material, typically a protected amino acid derivative, is reacted with an acid-activating agent and a basic amine such as N,O-dimethylhydroxylamine.
Grignard Reaction: The intermediate is then subjected to a Grignard reaction using isopropyl magnesium chloride and 2-bromopropene.
Epimerization and Deprotection: The final steps involve epimerization using a base and deprotection using a catalyst or acid.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of automated reactors and continuous flow processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using hydrogen peroxide to form epoxides.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, manganese catalysts.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products
The major products formed from these reactions include various epoxides, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one involves its role as an intermediate in the synthesis of carfilzomib. Carfilzomib exerts its effects by selectively and irreversibly binding to the proteasome, a protein complex responsible for degrading unneeded or damaged proteins . The electrophilic epoxyketone warhead of carfilzomib binds to the catalytic threonine residue of the β5 subunit of proteasome proteins, inhibiting their activity and leading to the accumulation of proteins within the cell .
Comparación Con Compuestos Similares
Similar Compounds
Epoxomicin: Another proteasome inhibitor with a similar mechanism of action.
Bortezomib: A first-generation proteasome inhibitor used in the treatment of multiple myeloma.
Uniqueness
2-Amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of carfilzomib. This compound’s ability to form stable epoxides and its reactivity in various chemical reactions make it a valuable intermediate in pharmaceutical synthesis .
Propiedades
IUPAC Name |
2-amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-6(2)4-7(10)8(11)9(3)5-12-9/h6-7H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASROSKVBCYFAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
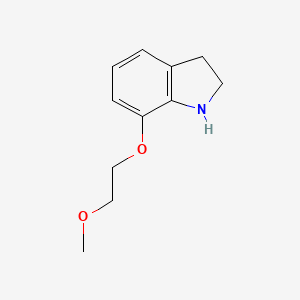

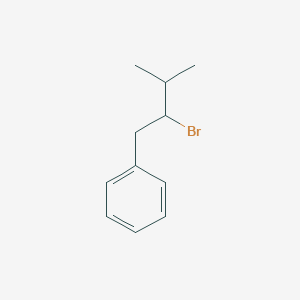

![4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13869080.png)

![2-nitro-N-[2-(3-pyridinyl)ethyl]aniline](/img/structure/B13869099.png)
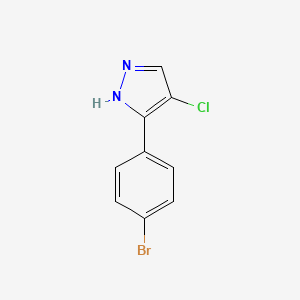
![3-Iodo-7-methylpyrrolo[2,3-b]pyridine](/img/structure/B13869110.png)
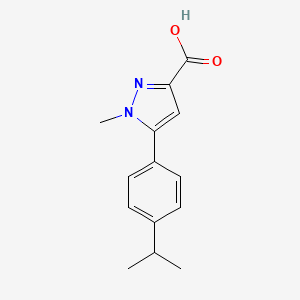


![4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine](/img/structure/B13869149.png)
